N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide

Surfactant Science Critical Micelle Concentration Krafft Point

N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide (CAS 93840-57-4) is a synthetic, amphiphilic N-alkyl-D-gluconamide derivative. Structurally, it features a C18:1 (Z)-oleyl hydrophobic tail, a 3-aminopropyl linker, and a D-gluconamide saccharide head group (C27H54N2O6, MW 502.7 g/mol).

Molecular Formula C27H54N2O6
Molecular Weight 502.7 g/mol
CAS No. 93840-57-4
Cat. No. B15180039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide
CAS93840-57-4
Molecular FormulaC27H54N2O6
Molecular Weight502.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O
InChIInChI=1S/C27H54N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-29(21-18-19-28)27(35)26(34)25(33)24(32)23(31)22-30/h9-10,23-26,30-34H,2-8,11-22,28H2,1H3/b10-9-/t23-,24-,25+,26-/m1/s1
InChIKeyLKSZPEDUGWJYTB-JMFVFQDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide (CAS 93840-57-4) – Structural Identity and Procurement-Class Positioning


N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide (CAS 93840-57-4) is a synthetic, amphiphilic N-alkyl-D-gluconamide derivative. Structurally, it features a C18:1 (Z)-oleyl hydrophobic tail, a 3-aminopropyl linker, and a D-gluconamide saccharide head group (C27H54N2O6, MW 502.7 g/mol) [1]. It is classified as a nonionic/conditionally cationic sugar-based surfactant and serves as a versatile intermediate for pH-responsive amphiphiles, specialty emulsifiers, and lipid-based delivery systems . Its primary amine on the aminopropyl spacer distinguishes it from simple N-alkylgluconamides, enabling further derivatization such as quaternization, acylation, or conjugation to bioactive payloads [2].

Why Generic N-Alkyl Gluconamides Cannot Substitute for N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide in Performance-Driven Applications


Within the N-alkylgluconamide surfactant family, systematic structure-property studies demonstrate that both the alkyl chain architecture (chain length, unsaturation) and the headgroup spacer (amide-N substituent) individually dictate critical performance parameters—including critical micelle concentration (CMC), Krafft temperature, surface tension at CMC, and pH-responsive charge behavior [1][2]. The (Z)-oleyl unsaturation of the target compound imparts greater hydrophilicity and a lower Krafft point relative to its saturated C18 (stearyl) analog, while the 3-aminopropyl group introduces a titratable primary amine (pKa ≈ 9–10) that is absent in N-alkylgluconamides bearing simple methyl or hydrogen substituents on the amide nitrogen [1]. Consequently, substituting the target compound with its saturated homolog (CAS 93840-51-8), its des-aminopropyl analog (CAS 63125-71-3), or a shorter-chain variant (e.g., C12 or C14) would alter solubility, assembly morphology, and chemical derivatizability—rendering the formulation or synthetic route non-reproducible. The evidence below quantifies these differences where data are available and identifies class-level trends where direct head-to-head comparisons are not yet published.

Quantitative Head-to-Head and Class-Level Evidence for N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide vs. Closest Analogs


Hydrophilic Character Enhancement by (Z)-Unsaturation vs. Saturated C18 Stearyl Analog

Class-level evidence from the N-alkyl-N-methylgluconamide series demonstrates that introducing a (Z)-double bond in the C18 alkyl chain (oleyl vs. stearyl) measurably increases the hydrophilic character of the surfactant, as reflected in a lower Krafft temperature and higher water solubility at ambient temperature [1]. Specifically, N-oleyl-N-methylgluconamide (C18:1) exhibits a Krafft temperature below 20°C, whereas its saturated C18 counterpart (N-stearyl-N-methylgluconamide) is only sparingly soluble at room temperature and requires heating above ~40°C for micellization [1]. Although direct Krafft temperature data for the target compound (93840-57-4) are not published, the conserved oleyl pharmacophore predicts a similarly low Krafft point relative to its saturated analog N-(3-aminopropyl)-N-octadecyl-D-gluconamide (CAS 93840-51-8), making the target compound preferable for ambient-temperature aqueous formulation.

Surfactant Science Critical Micelle Concentration Krafft Point Sugar-Based Surfactants

Lipophilicity Reduction by (Z)-Unsaturation: Computed logP Comparison

The computed partition coefficient (XLogP3-AA) of the target compound is 3.9 [1]. Although an experimentally validated logP for the saturated analog (93840-51-8) is not independently reported, the general effect of introducing a cis double bond into an 18-carbon alkyl chain reduces logP by approximately 0.3–0.5 log units relative to the fully saturated chain, a trend conserved across multiple lipid classes [2]. Thus, the target compound is expected to be slightly less lipophilic (XLogP3 ≈ 3.9) than its saturated counterpart (estimated XLogP3 ≈ 4.2–4.4). This modest reduction in logP can translate into measurably different partitioning behavior in lipid bilayers and octanol–water systems, relevant for applications requiring controlled membrane insertion or payload encapsulation.

Lipophilicity logP Drug Delivery Membrane Partitioning

Primary Amine Content for pH-Responsive Charge and Covalent Derivatization vs. Nonionic Analogs

The 3-aminopropyl substituent on the amide nitrogen distinguishes the target compound from simple N-alkyl-D-gluconamides (e.g., N-oleyl-D-gluconamide, CAS 63125-71-3), which bear only a hydrogen atom on the amide nitrogen and lack any amine functionality. The primary amine (pKa ≈ 9–10) is partially protonated at physiological and mildly acidic pH, imparting cationic character that can enhance electrostatic binding to negatively charged biological membranes or nucleic acids . Quantitatively, the target compound has 6 hydrogen bond donors (vs. 5 for N-oleyl-D-gluconamide) and 7 hydrogen bond acceptors (vs. 6), calculated from PubChem 2D descriptors [1], indicating greater capacity for intermolecular hydrogen bonding and aqueous solvation. Additionally, the primary amine serves as a synthetic handle for amide coupling, reductive amination, or quaternization—enabling on-demand generation of permanently cationic (quaternary ammonium) or zwitterionic derivatives that are inaccessible from non-aminated gluconamides [2].

pH-Responsive Surfactants Bioconjugation Cationic Lipid Derivatization

Molecular Weight and Rotatable Bond Count Differentiation from Shorter-Chain and Des-Amino Analogs

Compared to shorter-chain N-(3-aminopropyl)-N-alkyl-D-gluconamide analogs (e.g., C10-decyl, CAS 93840-55-2, MW 392.3; C16-hexadecyl, CAS 93840-50-7, MW 474.6), the target compound (C18:1, MW 502.7) provides a longer hydrophobic anchor with a lower rotational freedom-to-mass ratio (24 rotatable bonds over 502.7 Da ≈ 0.0478 bonds/Da) compared to the C10 analog (approximately 17 rotatable bonds over 392.3 Da ≈ 0.0433 bonds/Da) [1]. The higher absolute number of rotatable bonds reflects greater conformational entropy in the tail region, which can influence lipid bilayer fluidity and packing density when incorporated into liposomal or supported lipid bilayer formulations. Additionally, the (Z)-oleyl chain imparts a rigid kink in the hydrophobic tail, reducing the effective packing parameter and favoring micellar or non-lamellar phase formation over lamellar phases preferred by saturated straight-chain analogs [2].

Molecular Weight Rotatable Bonds Lipid Chain Length Formulation Density

Patent-Backed Utility as a Gluconamide-Type Green Surfactant Intermediate with Broad Formulation Scope

Recent patent literature (CN201910956282) explicitly claims N-fatty acyl amino acid amide sugar amines—a class encompassing the target compound—as key intermediates for preparing biodegradable, sugar-based surfactants with applications spanning food, detergents, pharmaceuticals, antimicrobials, and wastewater treatment [1]. The claimed synthetic route achieves overall yields of 75–92% for the final gluconamide product, with the aminopropyl spacer serving as a critical linker that can be elaborated with diverse fatty acyl groups and sugar head groups. This patent-protected positional versatility is not available to simpler N-alkylgluconamides lacking the aminopropyl spacer, positioning the target compound as a privileged scaffold for combinatorial surfactant libraries.

Green Surfactant Biodegradable Patent Coverage Synthetic Intermediate

Where N-(3-Aminopropyl)-N-(Z)-octadec-9-en-1-yl-D-gluconamide Outperforms Generic Alternatives: Research and Industrial Application Scenarios


pH-Responsive Surfactant for Triggered Release in Drug Delivery

In lipid nanoparticle (LNP) or micellar drug delivery systems, the target compound's primary amine (pKa ≈ 9–10) confers pH-dependent cationic charge. At endosomal pH (~5.5), partial protonation enhances membrane disruption and endosomal escape, a property absent in nonionic N-oleyl-D-gluconamide [1]. This pH-triggered behavior, combined with the low Krafft point enabled by the (Z)-oleyl unsaturation (class-level evidence: <20°C vs. >40°C for saturated analog), makes the compound suitable for ambient-temperature formulation of pH-sensitive nanocarriers [2].

Covalent Bioconjugation Anchor for Targeted Delivery or Surface Functionalization

The free 3-aminopropyl group serves as a nucleophilic handle for amide bond formation with carboxylate-containing ligands (e.g., peptides, targeting antibodies, fluorescent probes) using standard EDC/NHS chemistry [3]. This derivatization capability, quantitatively reflected in the additional hydrogen bond donor (ΔHBD = +1 vs. N-oleyl-D-gluconamide), allows the compound to function simultaneously as a surfactant and a covalent linker—reducing the number of components needed in a multicomponent formulation [1].

Biodegradable Specialty Emulsifier in Personal Care and Home Care Formulations

Shorter-chain N-alkylgluconamide surfactants (e.g., C10–C14) are commonly employed as mild, sugar-based co-surfactants. However, when high emulsification capacity for long-chain oils is required, the C18:1 oleyl tail of the target compound provides a longer hydrophobic anchor (MW 502.7 vs. 392.3 for C10 analog), improving oil–water interfacial packing and emulsion stability . The (Z)-unsaturation further depresses the Krafft point relative to saturated C18 surfactants, ensuring cold-water dispersibility—a key performance requirement in liquid laundry and dishwashing detergents [2].

Scalable Intermediate for Combinatorial Green Surfactant Library Synthesis

The patent literature (CN201910956282) demonstrates that the aminopropyl spacer can be elaborated with diverse fatty acyl chains and sugar head groups to generate a library of biodegradable surfactants with tunable hydrophilic–lipophilic balance (HLB) [3]. Industrial procurement teams seeking a single versatile intermediate for generating multiple end-use surfactant products should prioritize the target compound over single-entity gluconamides that lack the aminopropyl derivatization handle, as the latter cannot serve as a platform scaffold.

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